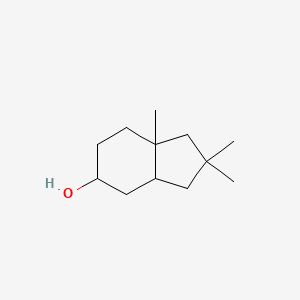
2,2,7a-Trimethyloctahydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7a-Trimethyloctahydro-1H-inden-5-ol is a chemical compound known for its unique structure and properties It is a derivative of indene, characterized by the presence of three methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2,2,7a-trimethylindene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and hydrogen flow rate are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,7a-Trimethyloctahydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,2,7a-Trimethyloctahydro-1H-inden-5-one.
Reduction: Formation of 2,2,7a-Trimethyloctahydro-1H-indane.
Substitution: Formation of halogenated derivatives such as 2,2,7a-Trimethyloctahydro-1H-inden-5-bromide.
Scientific Research Applications
2,2,7a-Trimethyloctahydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol
- 2,2,4a,7a-Tetramethyldecahydro-1H-inden-5-ol
Uniqueness
2,2,7a-Trimethyloctahydro-1H-inden-5-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
CAS No. |
62142-68-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,2,7a-trimethyl-3,3a,4,5,6,7-hexahydro-1H-inden-5-ol |
InChI |
InChI=1S/C12H22O/c1-11(2)7-9-6-10(13)4-5-12(9,3)8-11/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
VOMIZRPHLSLCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(CCC2(C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















